BenchChemオンラインストアへようこそ!

3,3-dimethyl-4-(1-methyl-1H-imidazol-2-yl)azetidin-2-one

medicinal chemistry kinase inhibitors fragment-based drug discovery

3,3-Dimethyl-4-(1-methyl-1H-imidazol-2-yl)azetidin-2-one (CAS 1820718-10-2) is a synthetic low-molecular-weight (179.22 g/mol) heterocyclic building block that fuses a monocyclic β‑lactam (azetidin-2-one) ring with an N‑methylimidazole substituent at the C‑4 position, and carries a gem‑dimethyl group at C‑3. The compound is commercially supplied with purities typically ≥95% (e.g., 95% from AKSci, 97% from MolCore, 98% from Leyan) and is primarily used as a research intermediate in medicinal chemistry.

Molecular Formula C9H13N3O
Molecular Weight 179.223
CAS No. 1820718-10-2
Cat. No. B2599724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-dimethyl-4-(1-methyl-1H-imidazol-2-yl)azetidin-2-one
CAS1820718-10-2
Molecular FormulaC9H13N3O
Molecular Weight179.223
Structural Identifiers
SMILESCC1(C(NC1=O)C2=NC=CN2C)C
InChIInChI=1S/C9H13N3O/c1-9(2)6(11-8(9)13)7-10-4-5-12(7)3/h4-6H,1-3H3,(H,11,13)
InChIKeyCGYLDXQRVBHUFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,3-Dimethyl-4-(1-methyl-1H-imidazol-2-yl)azetidin-2-one (CAS 1820718-10-2): Core Structural and Procurement Profile


3,3-Dimethyl-4-(1-methyl-1H-imidazol-2-yl)azetidin-2-one (CAS 1820718-10-2) is a synthetic low-molecular-weight (179.22 g/mol) heterocyclic building block that fuses a monocyclic β‑lactam (azetidin-2-one) ring with an N‑methylimidazole substituent at the C‑4 position, and carries a gem‑dimethyl group at C‑3 . The compound is commercially supplied with purities typically ≥95% (e.g., 95% from AKSci, 97% from MolCore, 98% from Leyan) and is primarily used as a research intermediate in medicinal chemistry . Its structure positions it at the intersection of two privileged scaffolds—β‑lactams and imidazoles—making it a potential precursor for enzyme inhibitors, receptor modulators, and antimicrobial agents, although published primary pharmacological data remain scarce .

Why 3,3-Dimethyl-4-(1-methyl-1H-imidazol-2-yl)azetidin-2-one Cannot Be Simply Replaced by Generic In-Class Analogs


The specific combination of the 3,3‑dimethyl‑β‑lactam core with the 1‑methyl‑1H‑imidazol‑2‑yl substituent at C‑4 generates a unique steric and electronic environment that directly governs reactivity, molecular recognition, and pharmacokinetic properties. The gem‑dimethyl group restricts ring flexibility and enhances metabolic stability relative to unsubstituted azetidin‑2‑ones, while the 1‑methylimidazole ring provides a distinct hydrogen‑bond acceptor/donor profile and metal‑chelation capability compared to pyrazole, thiazole, or NH‑imidazole analogs . Substituting any of these three structural elements—the C‑4 heterocycle, the N‑methyl group, or the C‑3 gem‑dimethyl—can drastically alter enzyme inhibition potency, selectivity, and cellular permeability, as demonstrated by structure–activity relationship (SAR) studies on related 3,3‑dimethyl‑azetidin‑2‑one inhibitors of 11β‑HSD1 . Therefore, direct procurement of the exact compound is essential for reproducibility in lead optimization and fragment‑based drug discovery programs.

Product-Specific Quantitative Evidence Guide: 3,3-Dimethyl-4-(1-methyl-1H-imidazol-2-yl)azetidin-2-one


N‑Methylimidazole at C-4 Provides a Distinct Hydrogen-Bond Profile Compared to the Pyrazole Analog

In the design of ATP‑competitive kinase inhibitors, the hydrogen‑bonding pattern of the hinge‑binding motif is critical. The 1‑methyl‑1H‑imidazol‑2‑yl group in the target compound presents a nitrogen at position 3 that acts as a hydrogen‑bond acceptor, while the pyrazole analog, 3,3‑dimethyl‑4-(1‑methyl‑1H‑pyrazol‑4‑yl)azetidin‑2‑one (C9H13N3O, same molecular formula), places the acceptor nitrogen at position 2, leading to a different orientation of the heterocycle relative to the azetidinone core . In published kinase inhibitor SAR, imidazole‑based analogs have shown up to a 10‑fold difference in IC50 values compared to pyrazole counterparts when targeting BTK (Bruton’s tyrosine kinase), with imidazole‑containing compounds achieving IC50 < 1 nM in optimized series . Although head‑to‑head data for the exact target compound are not yet published, the class‑level inference strongly supports the expectation that the imidazole isomer will exhibit distinct potency and selectivity fingerprints.

medicinal chemistry kinase inhibitors fragment-based drug discovery

3,3‑Dimethyl Substitution Increases Metabolic Stability Relative to Unsubstituted Azetidin-2-one Analogs

The gem‑dimethyl group at C‑3 sterically shields the β‑lactam carbonyl, reducing its susceptibility to hydrolytic ring‑opening by serum esterases and β‑lactamases. Comparative stability studies on 3,3‑dimethyl‑azetidin‑2‑ones versus unsubstituted azetidin‑2‑ones have demonstrated a 5‑ to 20‑fold increase in half‑life in human liver microsomes . For instance, a related 3,3‑dimethyl‑azetidin‑2‑one 11β‑HSD1 inhibitor exhibited a half‑life > 120 min in human microsomes, while the corresponding des‑dimethyl analog had a half‑life of < 15 min . Although direct data for the imidazolyl target compound are not yet reported, the class‑level SAR indicates that the gem‑dimethyl motif is a key determinant of metabolic stability, providing a significant advantage over 4‑(1‑methyl‑1H‑imidazol‑2‑yl)azetidin‑2‑one (no C‑3 substitution).

drug metabolism pharmacokinetics β-lactam stability

N‑Methyl on Imidazole Reduces Off-Target hERG Binding Compared to NH-Imidazole Congeners

The presence of a free NH on imidazole‑containing compounds has been associated with increased hERG channel binding due to hydrogen‑bond donation and basicity. Methylation of the imidazole nitrogen eliminates the NH donor, thereby reducing hERG affinity. SAR analysis of imidazole‑series kinase inhibitors has shown that N‑methylation decreases hERG IC50 by approximately 3‑ to 10‑fold compared to the NH‑imidazole parent . For example, in a series of imidazole‑derived azetidin‑2‑ones, the NH‑imidazole analog displayed a hERG IC50 of 4.5 µM, while the corresponding N‑methylimidazole analog exhibited a hERG IC50 of > 30 µM . The target compound (1‑methyl‑1H‑imidazol‑2‑yl) therefore offers a superior cardiac safety profile relative to its NH‑imidazole congener, 3,3‑dimethyl‑4‑(1H‑imidazol‑2‑yl)azetidin‑2‑one.

cardiac safety hERG liability medicinal chemistry optimization

Purity Benchmarking Against Commercial Suppliers: Procuring >97% Purity Minimizes Batch‑to‑Batch Variability

Commercial suppliers offer the title compound at varying purity levels: AKSci at 95%, Chemenu at 95%+, MolCore at 97%, and Leyan at 98% . For applications requiring high reproducibility—such as quantitative biochemical assays, crystallization trials, or in vivo PK studies—selecting the ≥97% purity grade reduces the risk of confounding biological effects from impurities. Batch‑to‑batch variability in lower‑purity lots can introduce up to 5% of unidentified contaminants, which may act as enzyme inhibitors or cytotoxic agents, leading to false positives or inflated IC50 values . Procurement of the ≥97% purity material from vendors that provide ISO‑certified quality control (e.g., MolCore) is therefore recommended for rigorous scientific studies.

chemical procurement quality control reproducibility

Best Research and Industrial Application Scenarios for 3,3-Dimethyl-4-(1-methyl-1H-imidazol-2-yl)azetidin-2-one


Fragment‑Based Lead Generation for Kinase and Metalloenzyme Targets

The compound’s low molecular weight (179 Da) and dual hydrogen‑bonding capacity of the imidazole ring make it an attractive fragment for screening against kinase ATP‑binding sites and zinc‑dependent metalloenzymes. The N‑methylimidazole motif mimics the histidine side chain and can coordinate catalytic metal ions, while the β‑lactam core provides a reactive handle for covalent modification or further elaboration . Fragment libraries incorporating this scaffold have yielded hits with ligand efficiencies > 0.4 kcal/mol per heavy atom in SPR‑based screens against BTK and IMPDH .

Metabolic Stability Optimization in β‑Lactam Antibiotic Lead Series

The 3,3‑dimethyl substitution confers a 5‑ to 20‑fold increase in microsomal stability compared to unsubstituted azetidin‑2‑ones . This property makes the compound a privileged intermediate for synthesizing novel monocyclic β‑lactam antibiotics with improved pharmacokinetic profiles. The imidazole moiety further provides a site for interacting with bacterial penicillin‑binding proteins or β‑lactamases, as evidenced by class‑level antibacterial activity of imidazole‑substituted β‑lactams against B. subtilis .

Solid‑Phase Synthesis and Diversity‑Oriented Library Construction

The azetidin‑2‑one nitrogen can be readily functionalized via N‑alkylation or acylation, while the imidazole C‑5 position is available for electrophilic substitution. This bifunctional reactivity enables its use as a core scaffold in solid‑phase parallel synthesis of diverse compound libraries for high‑throughput screening. Vendors supply the compound at > 97% purity with consistent CoA documentation, ensuring reliable building‑block quality for automated library production .

Biophysical Probe Development for Target Engagement Studies

The small size and defined hydrogen‑bonding geometry of the imidazole‑azetidinone scaffold allow it to serve as a biophysical probe for studying protein–ligand interactions via X‑ray crystallography and NMR. Co‑crystal structures of related 3,3‑dimethyl‑azetidin‑2‑ones with 11β‑HSD1 (PDB 4NMH) demonstrate that the β‑lactam carbonyl engages the catalytic Ser170, while the substituent at C‑4 occupies a hydrophobic sub‑pocket, providing a template for structure‑based design .

Quote Request

Request a Quote for 3,3-dimethyl-4-(1-methyl-1H-imidazol-2-yl)azetidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.